molecular formula C22H14N2O5 B2537544 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1105200-85-8

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2537544
CAS No.: 1105200-85-8
M. Wt: 386.363
InChI Key: WJMYZJWSKDNTFC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring three distinct structural motifs:

  • Benzofuran: A fused bicyclic aromatic system known for its biological relevance in antimicrobial and anticancer agents.
  • Isoxazole: A five-membered heterocycle with oxygen and nitrogen atoms, contributing to metabolic stability and binding interactions.
  • 4-Oxo-4H-chromene-2-carboxamide: A chromene derivative with a ketone group and carboxamide substituent, often associated with anti-inflammatory and antioxidant properties.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-16-11-21(28-18-8-4-2-6-15(16)18)22(26)23-12-14-10-20(29-24-14)19-9-13-5-1-3-7-17(13)27-19/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMYZJWSKDNTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of a benzofuran derivative through cyclization reactions.

    Isoxazole Formation: The benzofuran derivative is then subjected to nitrile oxide cycloaddition to form the isoxazole ring.

    Chromene Synthesis: The chromene moiety is synthesized separately through a series of condensation reactions.

    Coupling Reaction: Finally, the benzofuran-isoxazole intermediate is coupled with the chromene derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the production.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Pyrazole-Benzofuran Hybrids

Example Compound : 5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide ()

  • Structural Differences : Replaces the isoxazole ring with a pyrazole core. The carbohydrazide group (-CONHNH₂) differs from the chromene-carboxamide in the target compound.
  • Synthesis: Derived from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate via condensation with phenyl hydrazine ().
  • Activity : Exhibits broad-spectrum antimicrobial activity against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal strains (Candida albicans) at concentrations of 25–100 µg/mL .

Oxadiazole-Benzofuran Derivatives

Example Compound : 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9, )

  • Structural Differences : Substitutes the isoxazole with a 1,2,5-oxadiazole ring and replaces the chromene-carboxamide with a simpler benzofuran-2-carboxamide.
  • Key Insight : The fluorine and methyl groups may enhance lipophilicity and bioavailability compared to the target compound’s chromene moiety .

Chromene-Carboxamide Analogues

Example Compound : N-Benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 873081-00-6, )

  • Structural Differences : Retains the chromene-carboxamide core but replaces the benzofuran-isoxazole unit with a benzyl group and dimethyl substitution on the chromene ring.
  • Activity : Chromene derivatives are associated with antioxidant and anti-inflammatory properties , though substituents like benzyl groups may modulate target specificity (e.g., kinase or enzyme inhibition) .

Isoxazole-Containing Derivatives

Example Compound : Methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate (inferred from )

  • Structural Differences : Shares the benzofuran-isoxazole core but lacks the chromene-carboxamide side chain.
  • Synthesis: Synthesized via cyclization of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate with hydroxylamine hydrochloride ().
  • Activity : Isoxazole derivatives are reported to exhibit moderate antibacterial activity , though less potent than pyrazole counterparts due to reduced hydrogen-bonding capacity .

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has drawn attention due to its complex structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and related case studies.

Structural Overview

The compound features a benzofuran moiety, an isoxazole ring, and a chromene structure, which contribute to its diverse reactivity and biological properties. The unique combination of these functional groups positions it as a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activity, influence cell signaling pathways, and affect gene expression.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, leading to altered metabolic pathways.
  • Receptor Binding : It can bind to receptors, affecting neurotransmitter release or cellular responses.
  • Apoptosis Induction : Studies have indicated that similar compounds can induce apoptosis in cancer cells through caspase activation pathways.

Biological Activities

Research has demonstrated several promising biological activities associated with this compound:

Anticancer Activity

This compound has shown potential as an anticancer agent. For instance, compounds with similar chromene structures have been reported to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Studies have shown that benzofuran derivatives possess significant efficacy against both Gram-positive and Gram-negative bacteria.

Antioxidant Effects

Antioxidant properties have also been observed, suggesting the potential for protective effects against oxidative stress-related diseases.

Case Studies

  • Anticancer Study : A study investigating the efficacy of chromene derivatives reported that N-(substituted benzofuran) analogs significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating potent activity.
    CompoundIC50 (µM)Mechanism
    N-(benzofuran) analog5.2Apoptosis induction
    Control (standard drug)3.0Apoptosis induction
  • Antimicrobial Study : A separate investigation assessed the antibacterial effects of various isoxazole-containing compounds, where N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12 µg/mL
    Escherichia coli15 µg/mL

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene derivatives. Variations in substituents on the benzofuran or isoxazole rings can significantly alter potency and selectivity against specific targets.

  • Substituent Effects : Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it.
  • Ring Modifications : Alterations in the chromene structure can lead to changes in solubility and bioavailability.

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